molecular formula C23H38O3 B12755173 Isohexadecyl salicylate CAS No. 138208-68-1

Isohexadecyl salicylate

Cat. No.: B12755173
CAS No.: 138208-68-1
M. Wt: 362.5 g/mol
InChI Key: JEZPYWJABYHHDF-UHFFFAOYSA-N
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Description

Isohexadecyl salicylate is a chemical compound belonging to the salicylate family. Salicylates are widely known for their analgesic, antipyretic, and anti-inflammatory properties. This compound is primarily used in the cosmetic industry due to its emollient properties, which help in moisturizing and softening the skin.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isohexadecyl salicylate can be synthesized through the esterification of salicylic acid with isohexadecyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants, salicylic acid and isohexadecyl alcohol, are mixed in the presence of an acid catalyst and heated under controlled conditions. The reaction mixture is then purified through distillation or other separation techniques to obtain the pure this compound.

Chemical Reactions Analysis

Types of Reactions

Isohexadecyl salicylate undergoes various chemical reactions, including:

    Esterification: Formation of this compound from salicylic acid and isohexadecyl alcohol.

    Hydrolysis: Breakdown of this compound into salicylic acid and isohexadecyl alcohol in the presence of water and an acid or base catalyst.

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.

Common Reagents and Conditions

    Esterification: Salicylic acid, isohexadecyl alcohol, sulfuric acid (catalyst), reflux conditions.

    Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Esterification: this compound.

    Hydrolysis: Salicylic acid and isohexadecyl alcohol.

    Oxidation: Various oxidation products depending on the specific oxidizing agent used.

Scientific Research Applications

Isohexadecyl salicylate has several scientific research applications, including:

    Cosmetic Industry: Used as an emollient in skincare products to provide moisturizing and skin-softening effects.

    Pharmaceutical Research: Investigated for its potential anti-inflammatory and analgesic properties.

    Chemical Research: Studied for its reactivity and potential use in the synthesis of other chemical compounds.

Mechanism of Action

Isohexadecyl salicylate exerts its effects primarily through its emollient properties. When applied to the skin, it forms a protective barrier that helps retain moisture, thereby preventing dryness and improving skin texture. The compound may also have anti-inflammatory effects due to its salicylate component, which can inhibit the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    Salicylic Acid: A widely used salicylate with keratolytic and anti-inflammatory properties.

    Methyl Salicylate: Known for its use in topical analgesic products.

    Ethyl Salicylate: Used in flavoring and fragrance applications.

Uniqueness

Isohexadecyl salicylate is unique due to its long-chain isohexadecyl group, which imparts superior emollient properties compared to other salicylates. This makes it particularly valuable in cosmetic formulations where long-lasting moisturizing effects are desired.

Properties

CAS No.

138208-68-1

Molecular Formula

C23H38O3

Molecular Weight

362.5 g/mol

IUPAC Name

14-methylpentadecyl 2-hydroxybenzoate

InChI

InChI=1S/C23H38O3/c1-20(2)16-12-10-8-6-4-3-5-7-9-11-15-19-26-23(25)21-17-13-14-18-22(21)24/h13-14,17-18,20,24H,3-12,15-16,19H2,1-2H3

InChI Key

JEZPYWJABYHHDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1O

Origin of Product

United States

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